molecular formula C24H22INO B14313908 1-{2-[4-(2-Iodo-1,2-diphenylethenyl)phenoxy]ethyl}aziridine CAS No. 113202-47-4

1-{2-[4-(2-Iodo-1,2-diphenylethenyl)phenoxy]ethyl}aziridine

Cat. No.: B14313908
CAS No.: 113202-47-4
M. Wt: 467.3 g/mol
InChI Key: YBRBURCLTCCSKW-UHFFFAOYSA-N
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Description

1-{2-[4-(2-Iodo-1,2-diphenylethenyl)phenoxy]ethyl}aziridine is a complex organic compound characterized by the presence of an aziridine ring, a phenoxy group, and an iodo-substituted diphenylethenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[4-(2-Iodo-1,2-diphenylethenyl)phenoxy]ethyl}aziridine typically involves multiple steps, starting with the preparation of the iodo-substituted diphenylethenyl precursor. This precursor can be synthesized through the iodination of diphenylethylene using iodine and a suitable oxidizing agent. The next step involves the formation of the phenoxyethyl intermediate, which is achieved by reacting the iodo-substituted diphenylethenyl compound with 2-phenoxyethanol under basic conditions. Finally, the aziridine ring is introduced through a cyclization reaction involving the phenoxyethyl intermediate and an appropriate aziridine precursor, such as ethyleneimine, under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-{2-[4-(2-Iodo-1,2-diphenylethenyl)phenoxy]ethyl}aziridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The iodo group in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Sodium azide, potassium cyanide, and other nucleophiles under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with azide, cyanide, or other functional groups replacing the iodo group.

Scientific Research Applications

1-{2-[4-(2-Iodo-1,2-diphenylethenyl)phenoxy]ethyl}aziridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool for studying biological pathways.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-{2-[4-(2-Iodo-1,2-diphenylethenyl)phenoxy]ethyl}aziridine involves its interaction with specific molecular targets and pathways. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles in biological systems. The phenoxy and diphenylethenyl moieties can also contribute to the compound’s biological activity by interacting with specific receptors or enzymes, modulating their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-1,2-diphenylethenyl acetate
  • 2-Chloro-1,2-diphenylethenyl acetate
  • 1,2-Diphenylethenyl acetate

Uniqueness

1-{2-[4-(2-Iodo-1,2-diphenylethenyl)phenoxy]ethyl}aziridine is unique due to the presence of the aziridine ring, which imparts distinct reactivity and biological activity compared to other similar compounds. The combination of the iodo-substituted diphenylethenyl moiety and the phenoxy group further enhances its chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

CAS No.

113202-47-4

Molecular Formula

C24H22INO

Molecular Weight

467.3 g/mol

IUPAC Name

1-[2-[4-(2-iodo-1,2-diphenylethenyl)phenoxy]ethyl]aziridine

InChI

InChI=1S/C24H22INO/c25-24(21-9-5-2-6-10-21)23(19-7-3-1-4-8-19)20-11-13-22(14-12-20)27-18-17-26-15-16-26/h1-14H,15-18H2

InChI Key

YBRBURCLTCCSKW-UHFFFAOYSA-N

Canonical SMILES

C1CN1CCOC2=CC=C(C=C2)C(=C(C3=CC=CC=C3)I)C4=CC=CC=C4

Origin of Product

United States

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